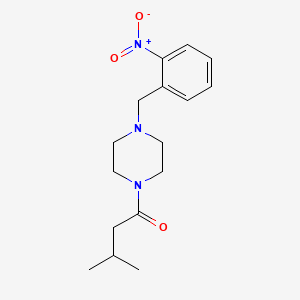![molecular formula C20H23FN2O3 B5741528 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of N-acyl benzylamine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the spread of cancer. In addition, this compound has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that it has been shown to exhibit potent anti-cancer activity in vitro, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is that its efficacy in vivo has not yet been fully evaluated, and further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One possible direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Another possible direction is to study the effects of this compound on other signaling pathways involved in cancer growth and inflammation. Furthermore, future studies could focus on the development of novel analogs of this compound with improved therapeutic properties. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves the reaction of 2-fluoroanisole with N-(4-morpholinylmethyl)-2-nitrobenzamide in the presence of a palladium catalyst. The resulting intermediate is then reduced to the final product, this compound, using sodium borohydride.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-7-3-4-8-19(18)26-15-20(24)22-13-16-5-1-2-6-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTSGWDRMKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

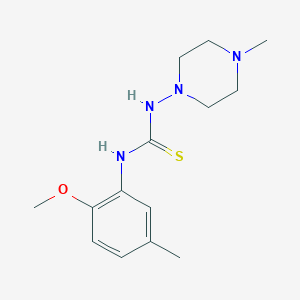

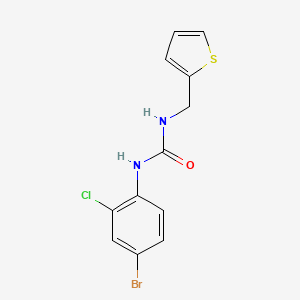
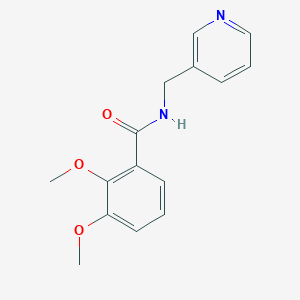
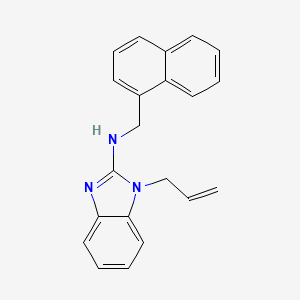
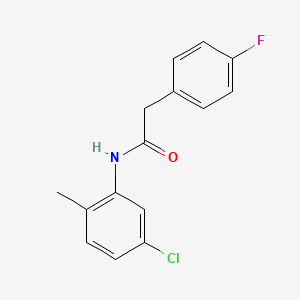

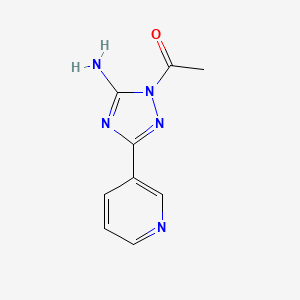
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
